molecular formula C9H11F3O2 B13450444 (1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid

(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid

Cat. No.: B13450444
M. Wt: 208.18 g/mol
InChI Key: NEWUEEGNRXFZAP-CREQNIJZSA-N
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Description

(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid is a complex organic compound characterized by its unique cyclopropane ring structure and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the cyclopropane ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as diazo compounds and transition metal catalysts to facilitate cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to scale up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid: Unique due to its specific stereochemistry and trifluoromethyl group.

    Cyclopropanecarboxylic Acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Trifluoromethylcyclopropane: Similar structure but without the carboxylic acid group.

Uniqueness

The presence of both the cyclopropane ring and the trifluoromethyl group in this compound makes it unique compared to other similar compounds. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11F3O2

Molecular Weight

208.18 g/mol

IUPAC Name

(1R,3S)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H11F3O2/c1-8(2)5(6(8)7(13)14)3-4-9(10,11)12/h3-6H,1-2H3,(H,13,14)/b4-3-/t5-,6-/m0/s1

InChI Key

NEWUEEGNRXFZAP-CREQNIJZSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)/C=C\C(F)(F)F)C

Canonical SMILES

CC1(C(C1C(=O)O)C=CC(F)(F)F)C

Origin of Product

United States

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